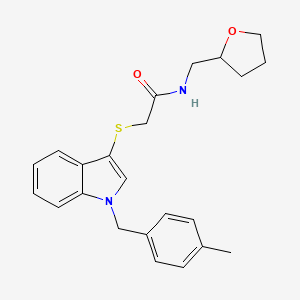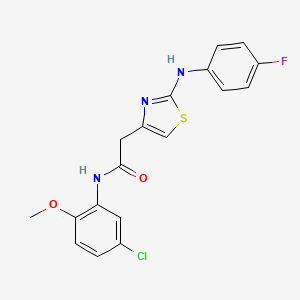![molecular formula C10H11N3O2S B2417375 1-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-4-methylbenzene CAS No. 73924-29-5](/img/structure/B2417375.png)
1-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-4-methylbenzene” is a chemical compound with the molecular formula C10H11N3O2S and a molecular weight of 237.28 .
Chemical Reactions Analysis
The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 237.28 . Other specific properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Catalytic Aminocarbonylation
- Aminocarbonylation reactions using palladium catalysts with various amine nucleophiles have been explored. This process involves the use of iodobenzene and iodoalkenes, leading to the formation of 2-oxo-carboxamide type derivatives and carboxamides (Müller et al., 2005).
Synthesis of Carbonylated Products
- Palladium-catalyzed aminocarbonylation using a free radical (4-amino-TEMPO) for the first time has been demonstrated. This process partially reduces the free radical under certain conditions, allowing the isolation of carbonylated products with stable radical moieties (Gergely, Takács, & Kollár, 2017).
N-Heterocyclic Carbene Catalysis
- N-Heterocyclic carbenes derived from triazolium salts effectively generate homoenolate species from α,β-unsaturated aldehydes. This approach produces substituted pyrazolidinones, showcasing the versatility of N-heterocyclic carbenes in catalyzing reactions involving similar structures (Chan & Scheidt, 2008).
Substituent Effects in Aminocarbonylation
- Studying the effects of various substituents in the aminocarbonylation of para-substituted iodobenzenes reveals that electron-withdrawing groups increase substrate reactivity. This research highlights the influence of substituents on the efficiency and selectivity of aminocarbonylation processes (Marosvölgyi-Haskó, Kégl, & Kollár, 2016).
Corrosion Inhibition Properties
- Research into 2-aminobenzene-1,3-dicarbonitriles derivatives as corrosion inhibitors for mild steel in acidic environments has been conducted. These compounds demonstrate significant inhibition efficiency, contributing to materials science and corrosion research (Verma, Quraishi, & Singh, 2015).
Synthesis of N-Picolylcarboxamides
- Systematic investigation of palladium-catalysed aminocarbonylation with N-nucleophiles containing pyridyl moieties, leading to the formation of unsaturated carboxamide, showcases the synthesis versatility of related compounds (Gergely et al., 2014).
Carbene-Mediated Transformations
- Transformations involving carbene-mediated reactions with benzimidazolium salts highlight the diverse synthetic applications of carbene chemistry in producing a range of compounds (Katritzky et al., 2011).
Carbonylation of Nitrobenzene
- The palladium-catalyzed carbonylation of nitrobenzene to N-methyl phenylcarbamate, accelerated by anthranilic acid, exemplifies the nuanced catalysis involving similar compounds (Gasperini, Ragaini, Cenini, & Gallo, 2003).
Orientations Futures
Propriétés
IUPAC Name |
N-(carbamoylcarbamothioyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-6-2-4-7(5-3-6)8(14)12-10(16)13-9(11)15/h2-5H,1H3,(H4,11,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTACMSMEMFYAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2417296.png)

![9-(4-ethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/structure/B2417299.png)



![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2417306.png)
![9,9-dimethyl-N-(4-phenylphenyl)-N-[4-[4-(4-phenyl-N-(4-phenylphenyl)anilino)phenyl]phenyl]fluoren-2-amine](/img/structure/B2417307.png)

![8-(3-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2417309.png)
![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2417310.png)

![4-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B2417314.png)